molecular formula C15H18O4 B2508360 rac-(1R,2R)-2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid, trans CAS No. 2059923-76-9

rac-(1R,2R)-2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid, trans

Cat. No. B2508360
CAS RN: 2059923-76-9
M. Wt: 262.305
InChI Key: DMDVIBGYZMPAGS-USQOSVOJSA-N
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Description

Rac-(1R,2R)-2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid, trans is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.305. The purity is usually 95%.
BenchChem offers high-quality rac-(1R,2R)-2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,2R)-2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation of Bromophenol Derivatives

A study by Boztaş et al. (2019) involved the synthesis of bromophenol derivatives with a cyclopropyl moiety, noting the opening of the cyclopropane ring under certain conditions. These derivatives showed effective inhibition against carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's Boztaş et al., 2019.

Enantiomerically Pure [n]triangulanes and Analogues

De Meijere et al. (2002) detailed the synthesis of enantiomerically pure [n]triangulanes, starting from racemic bicyclopropylidenecarboxylic acids. These compounds, with their helically shaped sigma bonds, exhibit significant optical rotation, indicating potential for novel optical materials or chiral ligands in asymmetric synthesis De Meijere et al., 2002.

Convenient Synthesis of (1R,2R)‐Trans‐1‐Amino‐6‐Nitroindan‐2‐ol

Kozhushkov et al. (2005) reported on the synthesis of (1R,2R)-trans-1-amino-6-nitroindan-2-ol, demonstrating the utility of cyclopropane derivatives in generating complex, biologically active molecules. This work highlights the versatility of cyclopropane-containing compounds in synthetic chemistry Kozhushkov et al., 2005.

Methyl (E)-2-(2-Phenylcyclopropylidene)acetate

Molchanov et al. (2013) explored the synthesis and reaction of methyl (E)-2-(2-phenylcyclopropylidene)acetate, focusing on its thermal isomerization and cycloaddition reactions. Such studies contribute to understanding the reactivity and applications of cyclopropane derivatives in organic synthesis Molchanov et al., 2013.

Synthesis of Optically Active Seven-Membered 1,5-Anhydrocarbasugars

Yadav et al. (2012) utilized a cycloaddition followed by asymmetric dihydroxylation to prepare cyclitols, demonstrating the potential of cyclopropane derivatives in synthesizing complex cyclic structures with potential applications in pharmaceuticals and agrochemicals Yadav et al., 2012.

properties

IUPAC Name

(1R,2R)-2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-18-14-5-9-4-8(2)19-13(9)7-11(14)10-6-12(10)15(16)17/h5,7-8,10,12H,3-4,6H2,1-2H3,(H,16,17)/t8?,10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDVIBGYZMPAGS-USQOSVOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)[C@@H]3C[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid

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